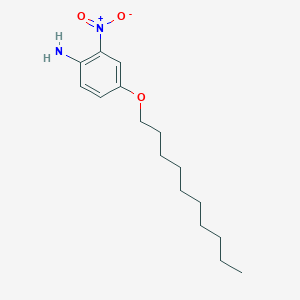

4-(Decyloxy)-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61761-29-3 |

|---|---|

Molecular Formula |

C16H26N2O3 |

Molecular Weight |

294.39 g/mol |

IUPAC Name |

4-decoxy-2-nitroaniline |

InChI |

InChI=1S/C16H26N2O3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17)16(13-14)18(19)20/h10-11,13H,2-9,12,17H2,1H3 |

InChI Key |

PQWVOXSZHDLQJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Nitroaniline Derivatives Research

Research into nitroaniline derivatives is a dynamic and significant area of modern chemistry. These compounds are classic examples of "push-pull" systems, where an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) are attached to the same aromatic π-system. This electronic arrangement leads to substantial intramolecular charge transfer, resulting in unique optical and electronic properties.

Nitroaniline derivatives are foundational to the development of materials with nonlinear optical (NLO) properties and are explored for applications in optoelectronics. researchgate.netresearchgate.net The electronic absorption spectra and energy gaps of these molecules can be finely tuned by altering the substituents on the aromatic ring. researchgate.net For instance, the addition of electron-donating groups tends to cause a redshift in the absorption spectrum and reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for optoelectronic applications. researchgate.net

Furthermore, nitroanilines serve as versatile intermediates in organic synthesis. pcbiochemres.com They are key starting materials for producing a wide range of more complex molecules, including azo dyes, corrosion inhibitors, and pharmacologically active compounds. researchgate.net For example, substituted 2-nitroanilines are used as precursors for synthesizing benzimidazole (B57391) derivatives and SIRT6 inhibitors, highlighting their importance in medicinal chemistry. pcbiochemres.combohrium.com The specific positioning of the nitro and amine groups, along with other substituents, allows for regioselective reactions, enabling the construction of intricate molecular architectures. researchgate.netresearchgate.net

Significance of Alkoxy Chain Functionalization in Aniline Chemistry

The introduction of long alkyl or alkoxy chains onto aniline (B41778) and other aromatic molecules is a critical strategy for modifying their material properties. One of the primary benefits of this functionalization is the enhancement of solubility in various organic solvents, which is often a challenge for rigid aromatic cores. rsc.org This improved processability is crucial for the practical application of these materials.

A particularly significant consequence of alkoxy chain functionalization is the induction of liquid crystalline behavior. rsc.org The combination of a rigid aromatic core (like the nitroaniline group) and one or more flexible terminal alkoxy chains is a classic design principle for creating thermotropic liquid crystals—materials that exhibit intermediate phases of matter (mesophases) between the solid and liquid states. researchgate.net The long, flexible decyloxy chain in 4-(decyloxy)-2-nitroaniline promotes the necessary molecular anisotropy and micro-phase separation that can lead to self-assembly into ordered yet fluid structures, such as smectic or nematic phases. researchgate.netnih.gov

The length of the alkoxy chain is a key determinant of the resulting mesomorphic properties. nih.govmdpi.com By systematically varying the number of carbon atoms in the chain, researchers can precisely control the temperature range of the liquid crystal phases and influence the type of phase that forms (e.g., smectic C, smectic A, or nematic). nih.govthescipub.commdpi.com This tunability makes alkoxy-functionalized anilines, including this compound, highly valuable components in the design of advanced materials for displays, sensors, and other technologies. rsc.org

Overview of Current Research Trajectories for Similar Compounds

Regioselective Synthesis Strategies for this compound

The precise installation of substituents on the aniline (B41778) core is crucial for tailoring the molecule's properties. Regioselective synthesis ensures the desired isomer is obtained, avoiding tedious separation processes.

Alkylation Routes from Phenolic Precursors

A primary route to this compound involves the alkylation of a phenolic precursor, typically 4-amino-3-nitrophenol (B127093) or a related structure. This strategy leverages the nucleophilicity of the hydroxyl group to introduce the decyl chain.

One common method involves the Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromodecane (B1670165). unesp.brunesp.br The choice of base and solvent is critical to ensure regioselectivity and high yields. For instance, the use of potassium carbonate (K2CO3) in a solvent like cyclohexanone (B45756) has been reported for the alkylation of 4-nitrophenol, a precursor to the corresponding aniline. unesp.brunesp.br The reaction is typically carried out under reflux conditions. unesp.brunesp.br Following the successful alkylation to form 1-(decyloxy)-4-nitrobenzene, the nitro group can be reduced to an amine to yield 4-(decyloxy)aniline, which can then be nitrated to the final product. unesp.brunesp.br

A study on the regioselective alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone demonstrated that cesium bicarbonate (CsHCO3) in acetonitrile (B52724) at 80 °C provides excellent regioselectivity for the 4-position, with isolated yields up to 95%. nih.gov This suggests that similar conditions could be explored for the selective alkylation of 4-amino-3-nitrophenol to favor the formation of the 4-decyloxy isomer.

Table 1: Conditions for Alkylation of Phenolic Precursors

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 4-Nitrophenol | 1-Bromodecane | K2CO3 | Cyclohexanone | Reflux, 3h | 93% (for 1-(decyloxy)-4-nitrobenzene) | unesp.brunesp.br |

| 2,4-Dihydroxy-benzaldehyde | Alkyl Bromides | CsHCO3 | Acetonitrile | 80°C | up to 95% | nih.gov |

Nitration Pathways and Control of Selectivity

The nitration of 4-(decyloxy)aniline is a key step in forming this compound. The directing effects of the amino and decyloxy groups play a crucial role in determining the position of the incoming nitro group. Both are ortho-, para-directing groups. Since the para position to the decyloxy group is occupied by the amino group, and the para position to the amino group is occupied by the decyloxy group, the nitration is directed to the ortho positions.

The reaction is typically carried out using a nitrating agent, which is a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

Controlling the selectivity of the nitration is essential to favor the formation of the 2-nitro isomer over other potential isomers. The strong activating and ortho, para-directing nature of the decyloxy group, combined with the ortho, para-directing amino group, makes the position ortho to the amino group and meta to the decyloxy group (the 2-position) highly activated. The reaction conditions, such as temperature and the concentration of the acids, can be optimized to maximize the yield of the desired product. nih.gov For instance, in the nitration of nitrobenzene, lower temperatures and controlled addition of the nitrating agent are employed to manage the exothermic nature of the reaction and improve selectivity. nih.gov

Studies on the nitration of substituted anilines have shown that the reaction can be highly selective. For example, the nitration of 2-nitroaniline-4-sulfonic acid can be controlled to achieve desulfonation and yield 2-nitroaniline. chemicalbook.com While not a direct analogue, this demonstrates that careful control of reaction parameters can lead to high selectivity in the nitration of substituted anilines.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical alternatives to traditional multi-step syntheses. ajrconline.orgvu.ltnih.gov These strategies involve combining three or more reactants in a single reaction vessel to form a complex product in a single operation. ajrconline.orgrug.nl

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. For instance, a multicomponent reaction could potentially be designed involving a phenol, an amine, a nitrating agent, and a source of the decyl group. Niobium pentachloride (NbCl5) has been shown to be an effective mediator for multicomponent reactions in the synthesis of phthalonitrile-quinoline dyads. unesp.brunesp.br

The Ugi four-component reaction (U-4CR) is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nlrug.nl While not directly applicable for the synthesis of this compound, it highlights the potential of MCRs to generate molecular complexity in a single step. The development of a novel MCR for this specific target would represent a significant advancement in its synthesis.

Derivatization and Functionalization of the this compound Core

The this compound scaffold provides multiple reactive sites for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amine Group Transformations (e.g., Diazotization, Amidation)

The primary amino group is a versatile functional handle for various transformations.

Diazotization: The amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid or hydrochloric acid at low temperatures. google.commiracosta.edu The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides, or coupling reactions with activated aromatic compounds to form azo dyes. icrc.ac.irmdpi.com A "green" method for diazotization using p-toluenesulfonic acid and sodium nitrite by grinding has also been reported for aniline derivatives. icrc.ac.ir

Amidation: The amino group can be acylated to form amides. This is typically achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, N-acylnitroaniline derivatives can be produced through this method. google.com Amidation can be used to introduce a wide range of functional groups and to modify the electronic and steric properties of the molecule. For instance, the synthesis of 4-(decyloxy)-N-(4-nitrophenyl)benzamide has been reported, which involves the formation of an amide linkage. rsc.orgrsc.org

Table 2: Amine Group Transformations of this compound Analogs

| Transformation | Reagents | Product Type | Reference |

| Diazotization | NaNO2, H2SO4 | Diazonium Salt | miracosta.edu |

| Amidation | Acyl Chloride/Anhydride, Base | N-Acyl Derivative | google.com |

| Buchwald-Hartwig Coupling | Bromo-2-nitrobenzene derivatives | bis(2-nitrophenyl)amine (B107571) derivatives | acs.org |

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating decyloxy and amino groups. dalalinstitute.com However, the nitro group is strongly deactivating. msu.edumsu.edu The positions for further substitution will be directed by the interplay of these groups. The positions ortho and para to the activating groups are favored. dalalinstitute.com

Conversely, the presence of the electron-withdrawing nitro group makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. msu.edumasterorganicchemistry.com This allows for the introduction of nucleophiles, such as amines or alkoxides, onto the aromatic ring. A study on the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines utilized nucleophilic aromatic substitution to introduce a second alkoxy group. uj.edu.pl This suggests that the chlorine atom in a precursor like 4-chloro-2-nitroaniline (B28928) could be displaced by a decyloxy group via an SNAr mechanism.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful tool for forming carbon-nitrogen bonds and could be employed to further functionalize the aromatic ring, for instance, by coupling with aryl halides. acs.org

Linking Strategies for Oligomeric and Polymeric Architectures

The molecular structure of this compound, featuring a reactive amine group and an aromatic ring that can be further functionalized, makes it a valuable building block for the synthesis of oligomers and polymers. Various linking strategies have been employed to incorporate this and similar nitroaniline derivatives into larger, functional macromolecules.

One primary approach is through condensation polymerization , where the amine group of the nitroaniline derivative reacts with a monomer containing at least two carboxylic acid (or derivative) functionalities. This method has been successfully used to create optically active polyamides and other condensation polymers. expresspolymlett.com The resulting polymers often exhibit unique properties like biocompatibility and biodegradability, particularly when linked with naturally occurring compounds like amino acids. expresspolymlett.com

Another powerful technique is transition-metal-catalyzed cross-coupling , such as the Buchwald-Hartwig amination. In this reaction, the amine of one molecule is coupled with an aryl halide or triflate of another. This strategy has been used to synthesize bis(2-nitrophenyl)amine derivatives, which are precursors to phenazines. acs.orguj.edu.pl By carefully selecting the substrates, this method allows for the creation of nonsymmetrically substituted products with a high degree of control over the final structure. acs.orguj.edu.pl

Furthermore, derivatives of this compound can be utilized in the synthesis of conjugated polymers . These materials are of great interest for their electronic and optical properties. For example, related aniline derivatives can be transformed into monomers for electrochemical polymerization, leading to the formation of donor-acceptor (D-A-D) type π-conjugated polymers with applications in electrochromic devices. researchgate.netresearchgate.net The decyloxy chain enhances solubility, which is a crucial factor for the processability of the final polymer.

Finally, the amine functionality allows for its incorporation into complex, multi-armed structures. For instance, amine derivatives have been condensed with core structures like hexachlorocyclotriphosphazene to create star-shaped molecules with potential applications as liquid crystals and fire retardants. rsc.orgrsc.org

Table 1: Linking Strategies for Oligomeric and Polymeric Architectures

| Linking Strategy | Reactive Groups Involved | Resulting Architecture | Potential Applications |

|---|---|---|---|

| Condensation Polymerization | Amine, Carboxylic Acid Derivatives | Polyamides, Polyesters | Biomedical materials, high-performance polymers expresspolymlett.com |

| Buchwald-Hartwig Coupling | Amine, Aryl Halide | Di- and Oligoarylamines, Phenazines | Organic electronics, functional dyes acs.orguj.edu.pl |

| Electrochemical Polymerization | Functionalized Aniline Monomers | π-Conjugated Polymers | Electrochromic devices, sensors researchgate.netresearchgate.net |

| Schiff Base Condensation | Amine, Aldehyde | Poly(azomethine)s, Star-shaped molecules | Liquid crystals, fire retardants rsc.orgrsc.orgikm.org.my |

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms, including the transient states and intermediates, is crucial for optimizing synthetic routes to this compound and its derivatives. The synthesis typically involves several key transformations, each with its own mechanistic pathway.

A common initial step is the etherification of a substituted nitrophenol, such as 4-chloro-2-nitrophenol (B165678) or 4-amino-3-nitrophenol, with a decyl halide. This reaction generally proceeds via a Williamson ether synthesis mechanism.

The nitration of 4-decyloxyaniline is another route. This reaction is a classic example of electrophilic aromatic substitution.

Investigation of Transition States and Reaction Intermediates

The synthesis of this compound involves several key steps, each with distinct intermediates and transition states.

Williamson Ether Synthesis: In the etherification step, a strong base is used to deprotonate the hydroxyl group of the starting phenol, forming a phenoxide ion. This highly nucleophilic intermediate then attacks the electrophilic carbon of 1-bromodecane in an SN2 reaction. The transition state involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-bromine bond.

Electrophilic Aromatic Substitution (Nitration): When synthesizing from 4-decyloxyaniline, the key step is nitration. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The electron-rich benzene ring, activated by the decyloxy and amino groups, attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma (σ) complex. The transition state for this step resembles the high-energy Wheland intermediate. The final step is the rapid deprotonation of the sigma complex by a weak base (like water or HSO₄⁻) to restore aromaticity and yield the nitro-substituted product.

Nucleophilic Aromatic Substitution: If starting from a precursor like 2,4-dichloronitrobenzene, the synthesis would involve nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., from a decyloxy source) attacks the carbon atom bearing a leaving group (like chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu This complex is the key intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex, particularly when it is ortho or para to the site of substitution.

Table 2: Key Intermediates in Synthetic Pathways

| Reaction Type | Starting Material Example | Key Intermediate | Description |

|---|---|---|---|

| Williamson Ether Synthesis | 4-Amino-3-nitrophenol | Phenoxide Anion | A highly reactive nucleophile formed by deprotonation of the phenol. |

| Electrophilic Nitration | 4-Decyloxyaniline | Wheland Intermediate (σ-complex) | A resonance-stabilized carbocation formed by the attack of the aromatic ring on the nitronium ion. |

| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloronitrobenzene | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. scranton.edu |

Kinetic Studies of Synthetic Processes

Kinetic studies provide quantitative insights into reaction rates, allowing for the optimization of reaction conditions such as temperature, concentration, and catalyst choice. While specific kinetic data for the synthesis of this compound is not extensively published, analysis of analogous reactions provides a framework for understanding the process.

For the electrophilic nitration of substituted anilines, the reaction rate is highly dependent on the nature and position of the substituents on the aromatic ring. Activating groups, such as the decyloxy group, increase the electron density of the ring, thereby accelerating the rate of electrophilic attack. Kinetic isotope effect studies on the reaction of aniline have shown that C-H bond breaking is partially rate-determining, indicating the formation of the sigma complex can be reversible. grafiati.com

In nucleophilic aromatic substitution (SNAr) reactions, the rate is influenced by the electron-withdrawing power of the groups on the ring, the nature of the leaving group, and the nucleophilicity of the incoming group. The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, stronger electron-withdrawing groups (like the nitro group) significantly increase the reaction rate by stabilizing the anionic intermediate.

Kinetic studies on the reduction of nitroanilines , a common subsequent reaction, have been performed using various catalysts. For example, the catalytic reduction of 2-nitroaniline with sodium borohydride (B1222165) in the presence of a gold-graphene oxide nanocomposite catalyst has been studied using UV-vis spectroscopy to monitor the reaction progress. researchgate.net Such studies reveal the reaction to be pseudo-first-order with respect to the nitroaniline, and the rate constant can be determined under specific conditions. researchgate.net

Table 3: Factors Influencing Reaction Kinetics

| Synthetic Step | Factor | Effect on Rate | Rationale |

|---|---|---|---|

| Electrophilic Nitration | Activating Substituents (-OR) | Increase | Stabilizes the Wheland intermediate, lowering the activation energy. grafiati.com |

| Nucleophilic Aromatic Substitution | Electron-Withdrawing Groups (-NO₂) | Increase | Stabilizes the anionic Meisenheimer complex, lowering the activation energy. scranton.edu |

| Nucleophilic Aromatic Substitution | Leaving Group Ability (F > Cl > Br > I) | Decrease | The rate-determining step is addition, not elimination. More electronegative atoms enhance the electrophilicity of the carbon being attacked. |

| Catalytic Reduction | Catalyst Concentration | Increase | A higher concentration of active catalytic sites leads to a faster reaction rate. researchgate.net |

| All Steps | Temperature | Increase | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

Scale-Up Considerations and Green Chemistry Aspects in Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces challenges related to safety, efficiency, cost, and environmental impact. Applying the principles of green chemistry is essential for developing sustainable and economically viable processes.

Scale-Up Considerations: A primary concern in scaling up nitration reactions is their highly exothermic nature. Inadequate temperature control can lead to a runaway reaction, posing a significant safety hazard. chemicalbook.com Industrial-scale production often requires specialized reactors with efficient heat exchange systems. The use of continuous flow reactors offers a significant advantage over traditional batch processing for such hazardous reactions. google.com Flow reactors handle smaller volumes of reactants at any given time, allowing for superior heat and mass transfer, which greatly improves safety and can lead to higher yields and selectivity. google.com Another consideration is the management of reagents and byproducts. For instance, the amination of 2-chloronitrobenzene requires high pressure and temperature in an autoclave, and the handling and recycling of excess ammonia (B1221849) must be managed efficiently. chemicalbook.com

Green Chemistry Aspects: The principles of green chemistry aim to minimize the environmental footprint of chemical processes.

Waste Prevention: Traditional syntheses can generate significant waste. For example, the production of related aromatic amines often involves processes with poor atom economy and large amounts of inorganic salt waste. scranton.edu Developing alternative pathways, such as the nucleophilic aromatic substitution for hydrogen (NASH), can dramatically reduce both organic and inorganic waste streams. scranton.edu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic reactions are often superior to stoichiometric ones in this regard.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, developing syntheses that can be performed in water instead of volatile organic solvents is a key goal. pcbiochemres.com Research into the one-pot reductive cyclocondensation of 2-nitroanilines in water demonstrates a move in this direction. pcbiochemres.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts can enable reactions to occur under milder conditions, increase selectivity, and reduce energy consumption and waste. The development of efficient catalysts for steps like reduction or cross-coupling is a key area of research. acs.orgresearchgate.netpcbiochemres.com

Table 4: Green Chemistry Improvements in Aromatic Nitroaniline Synthesis

| Green Chemistry Principle | Traditional Method Issue | Green Alternative/Improvement | Benefit |

|---|---|---|---|

| Waste Prevention | High volume of inorganic salt waste from older substitution methods. scranton.edu | Utilize catalytic routes like Nucleophilic Aromatic Substitution for Hydrogen (NASH). scranton.edu | Reduces inorganic waste by up to 99% and organic waste by 74% in analogous processes. scranton.edu |

| Safer Solvents | Use of volatile organic compounds (VOCs) like DMF or cyclohexanone. unesp.br | Development of synthetic routes in water. pcbiochemres.com | Reduces environmental impact and improves worker safety. |

| Energy Efficiency | Harsh reaction conditions (high temperature/pressure). chemicalbook.com | Use of efficient catalysts to lower activation energy; use of continuous flow reactors for better heat management. google.compcbiochemres.com | Lower energy consumption, milder reaction conditions, improved safety. |

| Catalysis | Use of stoichiometric reagents (e.g., in reductions or older coupling methods). | Employing catalytic systems (e.g., Pd for cross-coupling, Zn/NaHSO₃ for reduction). acs.orgpcbiochemres.com | High atom economy, reduced waste, increased efficiency. |

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular bonds and crystal structure of this compound.

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FTIR spectrum of this compound is characterized by distinct peaks that confirm the presence of its key structural components: the nitro group (NO₂), the primary amine (NH₂), the aromatic ring, and the long decyloxy alkyl chain.

The amino group typically exhibits two distinct stretching vibrations: an asymmetric (asym) and a symmetric (sym) N-H stretch, generally found in the 3300-3500 cm⁻¹ region. usc.eduresearchgate.net The nitro group is identified by its strong and characteristic asymmetric and symmetric stretching vibrations. spectroscopyonline.com The asymmetric NO₂ stretch appears at a higher frequency, typically around 1550-1500 cm⁻¹, while the symmetric stretch is found near 1350-1300 cm⁻¹. spectroscopyonline.comarabjchem.org

The aromatic part of the molecule gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1625-1400 cm⁻¹ range. The decyloxy group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric), which are usually strong indicators of long alkyl chains. The C-O-C ether linkage is identifiable by its stretching vibrations in the 1260-1000 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound This table is generated based on characteristic frequencies of analogous nitroaniline and alkoxy compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3480 - 3450 | N-H Asymmetric Stretching | Amino (NH₂) |

| 3370 - 3340 | N-H Symmetric Stretching | Amino (NH₂) |

| 3100 - 3050 | C-H Aromatic Stretching | Benzene Ring |

| 2925 - 2915 | C-H Asymmetric Stretching | Alkyl Chain (-CH₂-) |

| 2855 - 2845 | C-H Symmetric Stretching | Alkyl Chain (-CH₂-) |

| 1630 - 1610 | N-H Scissoring (Bending) | Amino (NH₂) |

| 1595 - 1570 | C=C Aromatic Stretching | Benzene Ring |

| 1530 - 1500 | NO₂ Asymmetric Stretching | Nitro (NO₂) |

| 1350 - 1330 | NO₂ Symmetric Stretching | Nitro (NO₂) |

| 1250 - 1230 | C-O-C Asymmetric Stretching | Aryl-Alkyl Ether |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations that induce a change in polarizability. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, the symmetric NO₂ stretching vibration, which is also strong in the IR spectrum, typically produces a very intense band in the Raman spectrum, often found around 1345 cm⁻¹. researchgate.net The aromatic ring stretching vibrations also give rise to prominent Raman bands. arabjchem.org

This technique is also highly sensitive to the arrangement of molecules in a solid state, making it a valuable tool for studying crystal lattice vibrations (phonon modes). These low-frequency modes, typically appearing below 200 cm⁻¹, provide a fingerprint of the crystalline structure and can be used to identify different polymorphic forms of the compound.

To achieve a more precise assignment of the observed vibrational bands in the FTIR and Raman spectra, a normal coordinate analysis (NCA) is often performed. nih.gov This computational method involves creating a theoretical model of the molecule's vibrational behavior based on its geometry and a set of force constants that describe the stiffness of its chemical bonds and the forces involved in bond angle deformations.

The process typically utilizes Density Functional Theory (DFT) calculations, for instance with the B3LYP functional and a basis set like 6-31G*, to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical model. To correct for this, scale factors are applied to bring the theoretical data into closer agreement with the experimental spectra. nih.gov The potential energy distribution (PED) derived from the NCA allows each normal mode of vibration to be described in terms of the contributions from various internal coordinates (stretching, bending, etc.), leading to a definitive assignment of the spectral bands. dergipark.org.tr

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. The aromatic region is particularly informative for confirming the substitution pattern. The three protons on the benzene ring form a complex splitting pattern (an ABC spin system) due to their distinct chemical environments and coupling interactions.

The proton ortho to the amino group and meta to the nitro group (H-3) is expected to be the most upfield of the aromatic signals. The proton ortho to the decyloxy group and meta to the amino group (H-5) would appear downfield from H-3. The proton ortho to the nitro group (H-6) is expected to be the most deshielded and thus appear at the lowest field due to the strong electron-withdrawing nature of the nitro group. The NH₂ protons typically appear as a broad singlet.

The decyloxy chain produces characteristic signals in the upfield region of the spectrum. The two protons of the -O-CH₂- group are the most deshielded of the chain, appearing as a triplet around 4.0 ppm. The subsequent methylene (B1212753) (-CH₂-) groups create a complex multiplet, while the terminal methyl (-CH₃) group appears as a triplet near 0.9 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established chemical shift principles and data from analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~7.8 - 8.0 | d | Aromatic H (H-6) |

| ~6.8 - 7.0 | dd | Aromatic H (H-5) |

| ~6.6 - 6.7 | d | Aromatic H (H-3) |

| ~6.0 - 6.2 | s (broad) | NH₂ |

| ~3.9 - 4.1 | t | -O-CH₂- |

| ~1.6 - 1.8 | m | -O-CH₂-CH₂- |

| ~1.2 - 1.5 | m | -(CH₂)₇- |

| ~0.8 - 0.9 | t | -CH₃ |

The ¹³C NMR spectrum provides a definitive count of the chemically non-equivalent carbon atoms in the molecule and offers insight into their electronic environment. For this compound, sixteen distinct carbon signals are expected: six for the aromatic ring and ten for the decyloxy chain.

The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon atom bonded to the decyloxy group (C-4) and the carbon bonded to the amino group (C-1) are expected to be shielded and appear at higher fields compared to unsubstituted benzene. Conversely, the carbons attached to the electron-withdrawing nitro group (C-2) and in the ortho position to it (C-3, C-1) will be deshielded. chemicalbook.com The carbon attached directly to the nitro group (C-2) is typically found significantly downfield. chegg.comrsc.org

The carbons of the decyloxy chain show predictable chemical shifts. The carbon of the -O-CH₂- group appears in the 60-70 ppm range, while the other aliphatic carbons resonate in the 14-32 ppm region, with the terminal methyl carbon being the most upfield signal. tue.nl

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on established chemical shift principles and data from analogous compounds.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~155 | Aromatic C-4 (-O) |

| ~140 | Aromatic C-1 (-NH₂) |

| ~135 | Aromatic C-2 (-NO₂) |

| ~128 | Aromatic C-6 |

| ~115 | Aromatic C-5 |

| ~110 | Aromatic C-3 |

| ~69 | -O-CH₂- |

| ~32 | Alkyl Chain Carbons |

| ~29 | Alkyl Chain Carbons |

| ~26 | Alkyl Chain Carbons |

| ~23 | Alkyl Chain Carbons |

| ~14 | -CH₃ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitroaniline |

| p-Nitroaniline |

| 2,6-Dibromo-4-nitroaniline |

| 4-Chloro-2-nitroaniline |

| 2-Methoxy-4-nitroaniline (B147289) |

X-ray Diffraction Analysis

X-ray diffraction (XRD) provides definitive information about the solid-state structure of a material, including atomic coordinates, bond lengths, and bond angles.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. youtube.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, from which the electron density map of the molecule can be calculated. uchicago.edu This analysis yields the absolute structure, including the conformation of the decyloxy chain and the planarity of the nitroaniline moiety. For related compounds, such as 4-methoxy-2-nitroaniline (B140478), single-crystal XRD has been used to determine the unit cell parameters and space group. For example, 2-methoxy-4-nitroaniline was found to crystallize in an orthorhombic system. researchgate.net A similar analysis for this compound would provide fundamental data on its solid-state packing and intermolecular interactions.

| Illustrative Single-Crystal XRD Data for a Related Compound (2-methoxy-4-nitroaniline) | |

|---|---|

| Parameter | Value |

| Crystal System | Orthorhombic researchgate.net |

| a (Å) | 16.17 researchgate.net |

| b (Å) | 6.55 researchgate.net |

| c (Å) | 7.14 researchgate.net |

| α (°) | 90 researchgate.net |

| β (°) | 90 researchgate.net |

| γ (°) | 90 researchgate.net |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. researchgate.netresearchgate.net PXRD is essential for identifying the bulk purity of a synthesized sample and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. The experimental PXRD pattern of this compound can be compared to a pattern simulated from its single-crystal X-ray diffraction data to confirm phase purity. rsc.org Any differences may indicate the presence of impurities or different polymorphic forms.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its chromophoric system.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions associated with the nitroaniline chromophore. The presence of the electron-donating amino (-NH₂) and decyloxy (-OC₁₀H₂₁) groups in conjugation with the electron-withdrawing nitro (-NO₂) group leads to a significant intramolecular charge transfer (ICT) character. This ICT band is typically strong and appears at a relatively long wavelength in the near-UV or visible region. Studies on similar molecules like 4-methoxy-2-nitroaniline and 2-nitroaniline show strong absorption bands that are sensitive to solvent polarity. nih.govresearchgate.net For example, the reduction of 4-nitroaniline (B120555) can be monitored by observing changes in its UV-Vis spectrum. researchgate.net

| Expected Electronic Transitions for this compound | |

|---|---|

| Transition Type | Associated Molecular Orbitals |

| π → π | Transitions involving the aromatic ring and substituent π-systems |

| n → π | Transition of a non-bonding electron (from O or N atoms) to an anti-bonding π* orbital |

| Intramolecular Charge Transfer (ICT) | Transition from the donor-substituted part of the molecule (aniline) to the acceptor part (nitro group) |

Fluorescence and phosphorescence are emission processes where a molecule returns to its electronic ground state from an excited state by emitting a photon. While many aromatic molecules are fluorescent, nitroaromatic compounds, including nitroanilines, often exhibit very low to negligible fluorescence quantum yields. This is typically due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which are promoted by the heavy-atom effect of the nitro group and the presence of low-lying n-π* states. Consequently, significant fluorescence from this compound would not be expected. Phosphorescence, which is emission from a triplet excited state, is also generally weak at room temperature in solution and often requires cryogenic temperatures and deoxygenated conditions for observation.

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and probing the structural intricacies of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which for this compound (C₁₆H₂₆N₂O₃) is 294.1943 g/mol . This precise measurement is crucial for unequivocally determining its elemental composition.

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ is formed. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation at the weakest bonds and through characteristic rearrangements. The decyloxy chain is a prime site for fragmentation. Cleavage of the C-O ether bond can occur, leading to the loss of the decyl group as decene (C₁₀H₂₀) via a McLafferty-type rearrangement, or as a decyl radical (C₁₀H₂₁•).

Another prominent fragmentation pathway for nitroaromatic compounds involves the nitro group. This can include the loss of a nitro radical (•NO₂) or rearrangement followed by the loss of nitric oxide (NO) or nitrous acid (HNO₂). The presence of the amino group can also influence fragmentation, potentially leading to the loss of ammonia (NH₃) or involvement in cyclization reactions under energetic conditions.

A plausible fragmentation cascade would involve the initial loss of the decyloxy chain, followed by fragmentation of the remaining nitroaniline core. The relative abundance of the fragment ions would depend on the collision energy applied.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 295.19 | [M+H]⁺ |

| 155.05 | [M - C₁₀H₁₉]⁺ (Loss of decene) |

| 139.04 | [M - C₁₀H₂₀O]⁺ (Loss of decyloxy group) |

| 278.19 | [M+H - NH₃]⁺ |

| 264.18 | [M+H - NO]⁺ |

Note: The m/z values are predicted based on theoretical fragmentation pathways and may vary slightly in experimental conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

For this compound, the TGA profile is expected to show a multi-step decomposition pattern. The initial weight loss would likely correspond to the volatilization or decomposition of the long decyloxy chain. This would be followed at higher temperatures by the decomposition of the aromatic nitroaniline core. Nitroanilines are known to undergo exothermic decomposition at elevated temperatures. uj.edu.pl The decomposition of the nitro group and the aromatic ring structure typically occurs at significantly higher temperatures and can be an energetic process. uj.edu.pl

The thermal stability of related nitroaniline compounds has been studied, indicating that decomposition can be influenced by the nature and position of substituents on the aromatic ring. uj.edu.pl While a specific TGA thermogram for this compound is not available, a representative profile can be postulated based on the thermal behavior of similar long-chain alkoxy nitroaromatic compounds.

Table 2: Postulated Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |

|---|---|---|

| 200-350 | ~48% | Initial loss of the decyloxy side chain. |

| 350-500 | ~35% | Decomposition of the nitroaniline aromatic core. |

Note: This data is hypothetical and serves to illustrate the expected thermal decomposition profile based on the structure of the compound.

The data from TGA is crucial for determining the upper-temperature limit for the handling and processing of this compound, which is particularly important for its potential use in materials science or as an intermediate in syntheses conducted at elevated temperatures.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of this compound. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. For substituted nitroanilines, DFT methods have been successfully used to study the interplay of electron-donating and electron-withdrawing groups and their effect on the molecular structure. acs.org

In a typical DFT study of a molecule like this compound, the geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides a theoretical model of the molecule's shape. For related molecules like 2-nitroaniline, DFT calculations have been performed to obtain geometrical parameters. researchgate.net The presence of the electron-donating decyloxy group and the electron-withdrawing nitro group on the aniline frame are expected to influence the charge distribution and geometry of the aromatic ring.

Table 1: Illustrative Calculated Geometrical Parameters for a Related Molecule (2-Nitroaniline) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amino) | 1.371 | |

| C-N (nitro) | 1.455 | |

| C-C-N (amino) | ||

| C-C-N (nitro) |

Note: Data is illustrative for 2-nitroaniline and serves to demonstrate the type of information obtained from DFT calculations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. acs.orgsemanticscholar.org This method is particularly useful for predicting the electronic absorption spectra of molecules like this compound, which are often colored due to electronic transitions in the visible region of the electromagnetic spectrum.

TD-DFT calculations can determine the energies of the lowest singlet and triplet excited states, the corresponding oscillator strengths (which relate to the intensity of absorption bands), and the nature of the electronic transitions (e.g., HOMO to LUMO transitions). For push-pull systems like this compound, the lowest energy transition is often characterized as an intramolecular charge transfer (ICT) from the electron-donating group (decyloxy and amino groups) to the electron-withdrawing group (nitro group). The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional, with functionals like CAM-B3LYP often providing good results for charge-transfer excitations. researchgate.net

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Generic Push-Pull Nitroaniline Derivative

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.10 | 0.25 | HOMO -> LUMO |

| S2 | 3.85 | 0.05 | HOMO-1 -> LUMO |

| T1 | 2.50 | 0.00 | HOMO -> LUMO |

Note: This table is a hypothetical representation of typical TD-DFT output for a push-pull nitroaniline system.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions. materialsciencejournal.orguba.ar For this compound, NBO analysis can provide a quantitative picture of the intramolecular charge transfer (ICT) that is characteristic of push-pull molecules.

NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edu It allows for the investigation of "delocalization" effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In this compound, significant E(2) values would be expected for interactions involving the lone pairs of the oxygen and nitrogen atoms of the de-cyloxy and amino groups (donors) and the antibonding orbitals of the nitro group and the aromatic ring (acceptors). This analysis confirms the charge transfer from the electron-rich part of the molecule to the electron-deficient part. materialsciencejournal.org

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Nitroaniline

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O (alkoxy) | π* (C-C) (ring) | 5.2 |

| LP(1) N (amino) | π* (C-C) (ring) | 45.8 |

| π (C-C) (ring) | π* (N-O) (nitro) | 15.3 |

Note: The data is illustrative and represents typical values for a donor-acceptor substituted aniline system, highlighting the key charge transfer pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational flexibility and interactions with other molecules. For a molecule with a long alkyl chain like this compound, MD simulations are particularly valuable for exploring the conformational landscape of the decyloxy group.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time. This allows for the sampling of different molecular conformations and the study of how the molecule interacts with its environment, such as in a solvent or in an aggregated state. For related systems, MD simulations have been used to investigate hydration structures and the local organization of solvent molecules around the solute.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in spectral assignment.

Vibrational Frequencies: DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) and Raman spectra. For 2-nitroaniline, DFT calculations have been used to assign the vibrational modes. researchgate.net Key vibrational modes for this compound would include the N-H and C-H stretching frequencies, the symmetric and asymmetric stretching of the NO2 group, and various vibrations associated with the aromatic ring and the decyloxy chain.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. nih.govwisc.edursc.org Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. wisc.edu These can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be a valuable tool for structural elucidation. The chemical shifts of the aromatic protons and carbons in this compound would be influenced by the electronic effects of both the de-cyloxy and nitro substituents.

Solvatochromic Models and Solvent Parameter Scales

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Push-pull molecules like this compound are known to exhibit significant solvatochromism due to changes in the relative stabilization of the ground and excited states in different solvent environments.

Computational models can be used to study and predict these solvatochromic shifts. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with TD-DFT calculations to simulate the effect of the solvent's dielectric continuum on the electronic transitions. More explicit models can involve including a number of solvent molecules around the solute in the quantum mechanical calculation or using a combined quantum mechanics/molecular mechanics (QM/MM) approach.

The observed solvatochromic shifts can be correlated with various solvent parameter scales, such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) or the Reichardt's dye ET(30) scale. researchgate.net By plotting the transition energy against these parameters for a range of solvents, one can gain insight into the nature of the solute-solvent interactions that are responsible for the solvatochromism. For nitroaniline derivatives, the strong intramolecular charge transfer in the excited state leads to a large change in the dipole moment upon excitation, making them particularly sensitive to solvent polarity. researchgate.netacs.org

Lippert-Mataga Analysis for Dipolarity Contributions

The Lippert-Mataga equation is a widely used model to describe the relationship between the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) and the orientation polarizability of the solvent. beilstein-journals.orgutupub.fi This analysis allows for the estimation of the change in dipole moment (Δµ) between the ground and excited states of a fluorescent molecule. A larger slope in the Lippert-Mataga plot, which graphs the Stokes shift against the solvent polarity function, indicates a greater change in dipole moment and a more pronounced intramolecular charge transfer (ICT) character in the excited state. researchgate.net

| Solvent | Solvent Polarity Function (Δf) | Stokes Shift (Δν, cm⁻¹) |

|---|---|---|

| n-Hexane | ~0.001 | ~2500 |

| Toluene | ~0.014 | ~2800 |

| Dichloromethane | ~0.217 | ~4000 |

| Acetone | ~0.284 | ~4500 |

| Acetonitrile | ~0.305 | ~4800 |

| Ethanol | ~0.290 | ~5000 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected solvatochromic behavior of similar push-pull nitroaniline derivatives.

Kamlet-Taft Parameters (α, β, π*) for Hydrogen Bonding and Polarity/Polarizability

The Kamlet-Taft parameters provide a more detailed understanding of solute-solvent interactions by separating them into three components: the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and polarity/polarizability (π*). researchgate.netanalis.com.mystenutz.eu These parameters are determined by measuring the spectral shifts of specific indicator dyes in various solvents. nih.govpsu.edu By correlating the absorption or emission maxima of this compound with these parameters, the specific contributions of hydrogen bonding and general polarity effects to its solvatochromism can be quantified.

For this compound, it is anticipated that the π* parameter will have a significant influence, reflecting the stabilization of the charge-separated excited state by polarizable solvents. Additionally, in protic solvents, the α parameter is expected to play a role due to potential hydrogen bonding interactions with the nitro group and the amino group.

| Solvent | α (HBD Acidity) | β (HBA Basicity) | π* (Polarity/Polarizability) | Expected νmax (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | 0.00 | 0.00 | 0.00 | High (Blue-shifted) |

| Toluene | 0.00 | 0.11 | 0.49 | ↓ |

| Dichloromethane | 0.13 | 0.10 | 0.82 | ↓ |

| Acetone | 0.08 | 0.48 | 0.71 | ↓ |

| Ethanol | 0.83 | 0.77 | 0.54 | Low (Red-shifted) |

Note: The expected trend in νmax is illustrative, based on the known behavior of similar nitroaniline derivatives in response to solvent polarity and hydrogen bonding.

Reichardt's ET(30) Values as Polarity Indicators

| Solvent | ET(30) (kcal/mol) | Hypothetical λmax (nm) |

|---|---|---|

| n-Hexane | 31.0 | ~380 |

| Toluene | 33.9 | ~395 |

| Dichloromethane | 40.7 | ~410 |

| Acetone | 42.2 | ~415 |

| Ethanol | 51.9 | ~430 |

| Water | 63.1 | ~450 |

Note: The λmax values are hypothetical and serve to illustrate the expected bathochromic (red) shift with increasing solvent polarity as measured by the ET(30) scale.

Theoretical Insights into Nonlinear Optical Properties (e.g., Hyperpolarizability Calculations)

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the nonlinear optical (NLO) properties of molecules. e-journals.innih.gov The first hyperpolarizability (β), a key parameter for second-order NLO materials, can be calculated to assess a molecule's potential for applications such as frequency doubling. For push-pull systems like this compound, the magnitude of β is strongly related to the degree of intramolecular charge transfer from the electron-donating group to the electron-withdrawing group through the π-conjugated system.

Theoretical studies on similar molecules, such as p-nitroaniline (PNA) and its derivatives, have shown that the substitution of an alkoxy group at the para position significantly enhances the hyperpolarizability. researchgate.netoriprobe.com The long decyloxy chain in this compound is expected to act as a strong electron donor, promoting a large change in dipole moment upon excitation and thus a high β value. The nitro group at the ortho position, being a strong electron acceptor, further enhances this effect.

Calculations would typically involve optimizing the molecular geometry and then computing the static and dynamic hyperpolarizabilities. The results of such calculations would provide valuable insights into the structure-property relationships governing the NLO response of this class of materials. While specific calculated values for this compound are not available in the searched literature, it is anticipated that its first hyperpolarizability (β) would be significantly larger than that of the parent p-nitroaniline molecule, making it a promising candidate for NLO applications. illinois.edu

Photophysical and Advanced Optical Properties

Solvatochromic Behavior of 4-(Decyloxy)-2-nitroaniline

Solvatochromism describes the change in a substance's color—and more broadly, its absorption or emission spectra—when dissolved in different solvents. This behavior is particularly pronounced in molecules like this compound, which possess a charge-transfer character. The electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) create a molecular dipole that is sensitive to the polarity of its surrounding environment.

The electronic absorption spectrum of nitroaniline compounds is sensitive to the solvent environment. While specific data for this compound is not extensively tabulated in the provided search results, the behavior of the parent compound, p-nitroaniline, demonstrates a strong dependence on solvent polarity, which indicates a large increase in the dipole moment upon optical excitation. ulisboa.pt This change typically results in a bathochromic shift (a shift to longer wavelengths, or red-shift) in the absorption maximum as the polarity of the solvent increases. ulisboa.pt This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state.

Conversely, a hypsochromic shift (a shift to shorter wavelengths, or blue-shift) can occur in some circumstances, particularly in non-polar solvents or if specific interactions like hydrogen bonding are disrupted. For instance, in related compounds, moving from a non-polar to a polar protic solvent can lead to complex shifts due to the interplay of general polarity effects and specific hydrogen-bonding interactions.

The following table illustrates the typical solvatochromic behavior for a related compound, p-nitroaniline, showing the shift in its absorption maximum in solvents of varying polarity.

Table 1: Solvatochromic Shift of p-Nitroaniline in Various Solvents

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax) |

|---|---|---|

| Cyclohexane | 31.2 | ~320 nm |

| Dioxane | 36.0 | ~330 nm |

| Acetonitrile (B52724) | 46.0 | ~365 nm |

| Water | 63.1 | ~380 nm |

Data is representative of p-nitroaniline and illustrates the general principle.

The spectral response of this compound is governed by both non-specific and specific solvent interactions.

Solvent Polarity : The primary driver for the observed solvatochromic shifts is the polarity of the solvent. bit.edu.cn An increase in solvent polarity leads to a greater stabilization of the charge-transfer excited state, reducing the energy gap between the ground and excited states and causing a bathochromic shift in the absorption spectrum. ulisboa.pt This effect is well-documented for p-nitroaniline, which serves as a model for this class of compounds. ulisboa.ptbit.edu.cn

Hydrogen Bonding : Specific interactions, particularly hydrogen bonding, play a crucial role. niscpr.res.innih.gov Solvents capable of acting as hydrogen bond donors (protic solvents like water or methanol) can interact with the oxygen atoms of the nitro group and the lone pair of electrons on the amino group. niscpr.res.in These interactions can further stabilize the excited state, often enhancing the bathochromic shift. bit.edu.cnnih.gov In some cases, intramolecular hydrogen bonding between the ortho-positioned amino and nitro groups can occur, influencing the molecule's conformation and spectral properties. niscpr.res.in The presence of external hydrogen bonding with the solvent can compete with or modify this intramolecular bond, leading to complex spectral changes. niscpr.res.in

Aggregation-Induced Emission (AIE) and Concentration Effects

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgnih.gov This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. nih.gov

While the AIE phenomenon has been observed in a wide variety of molecular structures, the available scientific literature from the search does not specifically report aggregation-induced emission for this compound. The luminescence of many simple donor-acceptor chromophores like nitroanilines is often quenched in the aggregate state due to effects like π-π stacking, a phenomenon known as aggregation-caused quenching (ACQ). However, the possibility of AIE cannot be entirely ruled out without specific experimental investigation, as subtle structural modifications can sometimes convert an ACQ-active molecule into an AIE-active one.

Luminescence Characteristics and Excited State Dynamics

The luminescence of nitroaniline derivatives is generally weak, as their excited states are characterized by efficient non-radiative decay pathways. Studies on the model compound p-nitroaniline reveal that following photoexcitation, the molecule undergoes extremely rapid relaxation. instras.com

The excited state dynamics are dominated by:

Internal Conversion (IC) : A non-radiative process where the molecule relaxes from a higher electronic state to a lower one (e.g., S₁ → S₀). For p-nitroaniline, this process is extremely fast, occurring on a sub-picosecond timescale (<0.3 ps). instras.com

Intersystem Crossing (ISC) : A process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is highly dependent on the solvent. instras.com For example, the intersystem crossing efficiency for p-nitroaniline is significantly higher in a non-polar solvent like dioxane (Φisc ≈ 0.4) compared to a polar solvent like water (Φisc ≈ 0.03). instras.com

These rapid non-radiative processes mean that the fluorescence quantum yield for such molecules is typically very low. The long decyloxy chain in this compound may influence these dynamics by altering crystal packing or solubility, but the fundamental electronic properties of the nitroaniline core suggest that efficient luminescence would be unlikely.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. Organic molecules with strong donor-acceptor groups, like this compound, are prime candidates for NLO applications due to their large molecular hyperpolarizabilities. jchps.com

Second-harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). scipost.org For SHG to be observed in a bulk material, the material must have a non-centrosymmetric crystal structure. dtic.mil

While p-nitroaniline itself crystallizes in a centrosymmetric space group and is therefore SHG-inactive, many of its derivatives, such as 2-methyl-4-nitroaniline (B30703) (MNA) and 4-chloro-2-nitroaniline (B28928) (4Cl2NA), crystallize non-centrosymmetrically and exhibit significant SHG efficiency. nih.govsphinxsai.com

Molecular Hyperpolarizability (β) : The NLO response of a molecule is quantified by its first hyperpolarizability (β). The donor-acceptor structure of this compound leads to a large β value.

Crystal Packing : The bulk SHG efficiency, described by the second-order susceptibility (χ⁽²⁾), depends critically on how the molecules are arranged in the crystal lattice. The presence of the decyloxy group can influence this packing, potentially promoting a non-centrosymmetric arrangement required for SHG.

Studies on related compounds have demonstrated significant SHG efficiencies. For example, 4-chloro-2-nitroaniline has an SHG efficiency that is three times that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). sphinxsai.com Given its similar electronic structure, this compound is expected to possess strong molecular NLO properties, and its bulk SHG activity would be contingent on its ability to form non-centrosymmetric crystals.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Nitroaniline |

| 2-Methyl-4-nitroaniline (MNA) |

| 4-Chloro-2-nitroaniline (4Cl2NA) |

| Potassium Dihydrogen Phosphate (KDP) |

| Cyclohexane |

| Dioxane |

| Acetonitrile |

| Water |

Third-Order Non-Linear Optical Phenomena (e.g., Two-Photon Absorption, 2PA)

Third-order nonlinear optical phenomena, such as two-photon absorption (2PA), involve the simultaneous absorption of two photons. This process is of significant interest for applications like 3D microfabrication, high-resolution imaging, and optical data storage. Organic molecules with strong ICT character, like substituted nitroanilines, are known to exhibit 2PA. The 2PA cross-section (σ₂) is a measure of the efficiency of this process. While specific experimental data for this compound is not extensively documented in publicly available literature, values for similar push-pull chromophores have been reported. The extended π-conjugation and the strong donor-acceptor pair in this compound suggest it would possess a notable 2PA cross-section.

Table 1: Representative Two-Photon Absorption Data for Similar Chromophores Note: The following data is for illustrative purposes for related compounds, as specific values for this compound are not readily available in the cited literature.

| Compound | Wavelength (nm) | 2PA Cross-Section (GM) |

| AF-270 (related push-pull dye) | 730 | 1100 |

| p-Nitroaniline (parent compound) | 588 | <10 |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Electric Field-Induced Second Harmonic Generation (EFISH)

Electric Field-Induced Second Harmonic Generation (EFISH) is a technique used to measure the second-order nonlinear optical properties of molecules in solution. In this process, a static electric field is applied to a solution of the compound, which partially aligns the molecules, breaking the macroscopic centrosymmetry and allowing for the generation of second-harmonic light. The EFISH experiment yields the product of the molecular dipole moment (μ) and the vector component of the first hyperpolarizability (β). For push-pull molecules like this compound, a significant EFISH response is expected due to the large ground-state dipole moment and the considerable first hyperpolarizability arising from the ICT character.

Hyper-Rayleigh Scattering (HRS)

Hyper-Rayleigh Scattering (HRS) is another powerful technique for determining the first hyperpolarizability (β) of molecules in solution without the need for an external electric field. It relies on the detection of scattered light at twice the frequency of the incident laser light, which arises from fluctuations in the orientation of non-centrosymmetric molecules. The intensity of the HRS signal is proportional to the square of the first hyperpolarizability. This method is particularly useful for ionic or less soluble compounds. The non-centrosymmetric nature of this compound makes it a suitable candidate for HRS studies to quantify its molecular second-order NLO response.

Table 2: Representative First Hyperpolarizability Data for Related Nitroanilines Note: This table presents typical values for related compounds to illustrate the expected magnitude for this compound, for which specific data is not available in the reviewed literature.

| Compound | Solvent | β (10⁻³⁰ esu) | Technique |

| p-Nitroaniline | Dioxane | 34.5 | HRS |

| 2-Nitroaniline (B44862) | Dioxane | 9.9 | HRS |

Structure-NLO Property Relationships, Including π-Conjugation Effects

The nonlinear optical properties of push-pull molecules are intrinsically linked to their molecular structure. In this compound, several key features contribute to its expected NLO response:

Donor and Acceptor Strength : The decyloxy group (-OC₁₀H₂₁) is a moderately strong electron donor, while the nitro group (-NO₂) is a very strong electron acceptor. The combination of a strong donor and acceptor enhances the intramolecular charge transfer, which is a primary determinant of the magnitude of the first hyperpolarizability (β).

π-Conjugated Bridge : The benzene (B151609) ring acts as a π-conjugated bridge, facilitating the transfer of electron density from the donor to the acceptor. The efficiency of this charge transfer is dependent on the length and nature of the conjugated system.

Substitution Pattern : The para positioning of the decyloxy group relative to the aniline (B41778) nitrogen and the ortho position of the nitro group create a significant dipole moment and a strong push-pull system across the conjugated ring, which is favorable for large second-order NLO responses. The long alkyl chain of the decyloxy group primarily serves to enhance solubility in organic solvents and can influence crystal packing in the solid state, which in turn affects the macroscopic NLO properties of the material.

Theoretical studies on similar para-nitroaniline derivatives have shown that increasing the π-conjugation length or enhancing the donor/acceptor strengths generally leads to larger hyperpolarizabilities. Therefore, the specific arrangement of the functional groups in this compound is deliberately designed to optimize its molecular NLO properties.

Mesomorphic and Thermotropic Behavior

Phase Transition Studies

Polarized Optical Microscopy (POM) for Mesophase Texture and Morphology

Further investigation into specialized, proprietary research or newly published studies would be required to populate these sections with the necessary scientifically accurate and detailed findings.

Structure-Mesomorphic Property Relationships for Alkoxy Anilines

The stability and type of mesophase exhibited by a compound are highly dependent on its molecular architecture. For alkoxy anilines, key structural features include the length of the alkyl chain, the nature of the aromatic core, and the electronic properties of the terminal groups.

The length of the terminal alkoxy chain plays a crucial role in determining the mesomorphic properties of rod-like molecules.

Promotion of Smectic Phases: As the length of the flexible alkyl chain increases in a homologous series, there is a general tendency to suppress nematic phases and promote the formation of more ordered smectic phases. mdpi.com This is because the van der Waals interactions between the long alkyl chains become more significant, favoring a layered arrangement. The decyloxy (C10) chain in 4-(decyloxy)-2-nitroaniline is sufficiently long to strongly favor smectic mesomorphism over nematic behavior.

Odd-Even Effect: Transition temperatures, particularly the clearing temperature (the transition from the liquid crystal phase to the isotropic liquid), often show an alternating pattern as the number of carbons in the alkyl chain increases from odd to even. This "odd-even" effect is attributed to the change in molecular anisotropy caused by the orientation of the terminal methyl group of the chain.

Molecular Inhomogeneity: The presence of a long, flexible alkyl chain attached to a rigid aromatic core introduces molecular inhomogeneity. This drives micro-segregation of the aromatic cores and the aliphatic chains, which is a key factor in the stabilization of smectic phases. nih.gov

The terminal amino (-NH2) and lateral nitro (-NO2) groups profoundly influence the mesomorphic potential of the molecule.

Dipole Moment: The electron-donating amino group and the strongly electron-withdrawing nitro group create a large dipole moment across the molecular core. This strong polarity enhances intermolecular attractions, which can increase mesophase stability and clearing temperatures. However, very strong lateral dipoles, like that from the nitro group at the 2-position, can also increase the molecular breadth and hinder the close packing required for mesophase formation, potentially disrupting or preventing liquid crystal phases in some systems.

Hydrogen Bonding: The primary amine (-NH2) group has the capacity for hydrogen bonding. This specific, directional interaction can promote molecular association and favor the formation of layered smectic structures, thereby increasing thermal stability.

Linking Units: The ether linkage (-O-) connecting the decyl chain to the phenyl ring provides a slight kink in the molecular structure but maintains a degree of linearity and flexibility. The position of this oxygen atom can significantly influence mesophase stability. researchgate.net For instance, studies on benzylidene anilines show that the presence and position of an ether oxygen can either promote or quench smectic phases depending on which side of the aromatic core it is located. researchgate.net

Dielectric Properties in Liquid Crystalline Phases

The dielectric properties of liquid crystals are of fundamental and practical importance. The response of the material to an external electric field is anisotropic and depends on the orientation of the molecules.

Dielectric spectroscopy measures the complex dielectric permittivity (ε) as a function of frequency. The complex permittivity is expressed as ε(ω) = ε'(ω) - iε''(ω), where:

ε' (Dielectric Constant): The real part, also known as dielectric permittivity, represents the ability of the material to store electrical energy.

ε'' (Dielectric Loss Factor): The imaginary part represents the dissipation of electrical energy, often as heat, due to molecular motion and charge migration. novocontrol.de

For a calamitic liquid crystal like this compound, the dielectric properties are anisotropic. Measurements are typically performed with the liquid crystal director (the average direction of the long molecular axes) oriented parallel (ε∥) and perpendicular (ε⊥) to the applied electric field. The difference, Δε* = ε∥ - ε⊥, is the dielectric anisotropy. The large dipole moment of this compound, arising from the nitro and amino groups, is expected to result in a large and positive dielectric anisotropy (Δε' > 0), as the main component of the dipole moment is parallel to the long molecular axis.

| Dielectric Parameter | Description | Expected Property for this compound |

| Dielectric Constant (ε') | Ability to store electric energy. | Anisotropic; ε'∥ > ε'⊥ leading to positive dielectric anisotropy (Δε' > 0). |

| Dielectric Loss (ε'') | Dissipation of electric energy. | Shows relaxation peaks corresponding to molecular motions. |

| Dielectric Anisotropy (Δε') | Difference between parallel and perpendicular permittivity (ε'∥ - ε'⊥). | Expected to be large and positive due to strong polar groups. |

This interactive table summarizes the key dielectric parameters and the expected properties based on the molecular structure of this compound.

The dielectric response of liquid crystals is strongly dependent on the frequency of the applied field and the temperature of the sample.